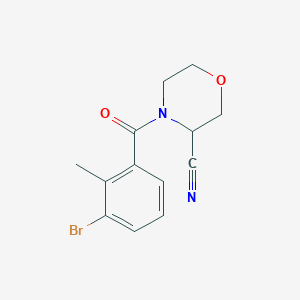![molecular formula C9H7BrO3 B2631171 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde CAS No. 147723-32-8](/img/structure/B2631171.png)
6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde is an organic compound with the molecular formula C9H7BrO3. It is a derivative of benzo[d][1,3]dioxine, featuring a bromine atom at the 6th position and an aldehyde group at the 8th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde typically involves the bromination of benzo[d][1,3]dioxine followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
化学反应分析
Types of Reactions
6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. .
Major Products Formed
Oxidation: 6-Bromo-4H-benzo[d][1,3]dioxine-8-carboxylic acid.
Reduction: 6-Bromo-4H-benzo[d][1,3]dioxine-8-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aldehyde oxidase.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrially relevant compounds
作用机制
The mechanism of action of 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde largely depends on its application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function. The bromine atom can also participate in halogen bonding, influencing molecular interactions .
相似化合物的比较
Similar Compounds
6-Chloro-4H-benzo[d][1,3]dioxine-8-carbaldehyde: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-4H-benzo[d][1,3]dioxine-8-carbaldehyde: Similar structure with a fluorine atom instead of bromine.
6-Iodo-4H-benzo[d][1,3]dioxine-8-carbaldehyde: Similar structure with an iodine atom instead of bromine
Uniqueness
The presence of the bromine atom in 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde imparts unique reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine and fluorine but less so than iodine, making it a versatile intermediate in organic synthesis. Additionally, the specific positioning of the bromine and aldehyde groups allows for selective functionalization, which can be advantageous in designing targeted molecules for various applications .
属性
IUPAC Name |
6-bromo-4H-1,3-benzodioxine-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGWMSFGSYCWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C=O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
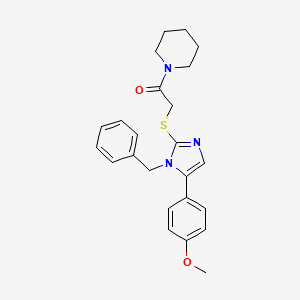
![4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2631090.png)
![4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2631093.png)
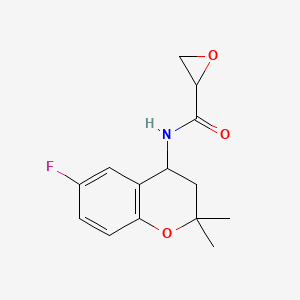
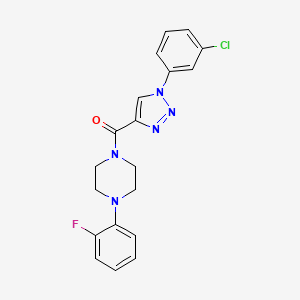
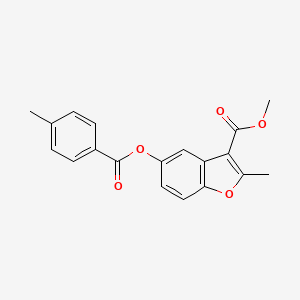
![2-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2631098.png)
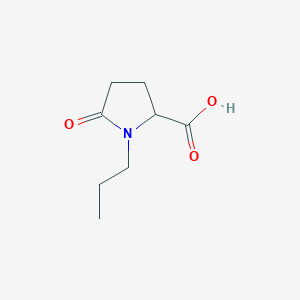
![N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide](/img/structure/B2631102.png)

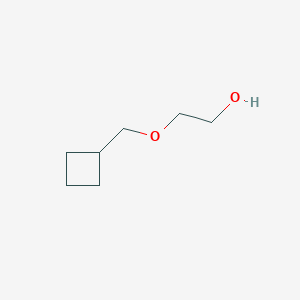
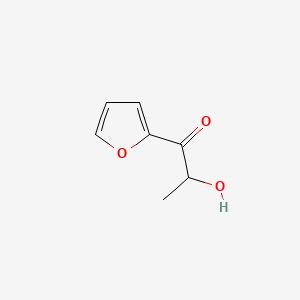
![2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2631108.png)
